N-(3-Methoxy-4-nitrophenyl)acetamide

Overview

Description

The compound N-(3-Methoxy-4-nitrophenyl)acetamide is a chemical entity that has been explored in various research contexts due to its potential applications in pharmacology and material science. It is related to a family of acetamide derivatives that have been synthesized and assessed for their biological activities, such as cytotoxic, anti-inflammatory, analgesic, and antipyretic effects . Additionally, it serves as an intermediate in the synthesis of azo disperse dyes and has been involved in studies related to photochromic behavior and lanthanide-ion luminescence .

Synthesis Analysis

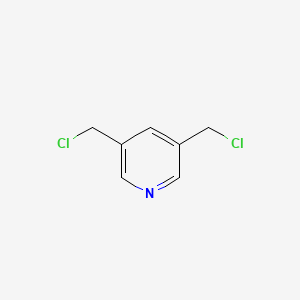

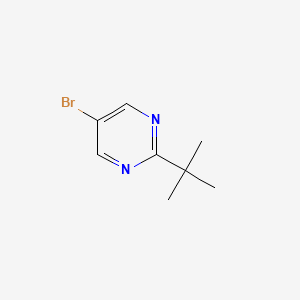

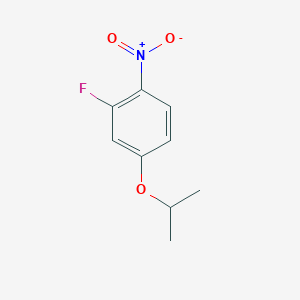

The synthesis of related acetamide derivatives often involves multi-step reaction sequences, starting from reactions like the Leuckart reaction. For instance, the synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and its methoxy counterpart has been reported, with the presence of substituents such as bromo, tert-butyl, and nitro groups contributing to the activity of these compounds . In another study, a novel Pd/C catalyst was used for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to produce N-(3-amino-4-methoxyphenyl)acetamide, highlighting a green chemistry approach to the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques help in determining the structural assignments of the synthesized compounds . In the case of 2-Chloro-N-(3-methylphenyl)acetamide, the conformation of the N—H bond was found to be syn to the meta-methyl group, which contrasts with the anti conformation observed in related compounds . Such structural insights are crucial for understanding the properties and reactivity of these molecules.

Chemical Reactions Analysis

Acetamide derivatives participate in various chemical reactions, including hydrogenation and three-component one-pot reactions. For example, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to its amino counterpart is a key step in the synthesis of certain dyes . Another study reported the synthesis of a complex acetamide derivative through a one-pot reaction involving aziridine, 4-acetamidobenzaldehyde, and ammonium acetate, which exhibited photochromic behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the presence of different substituents can significantly affect their biological activity, as seen in the cytotoxic, anti-inflammatory, analgesic, and antipyretic properties of certain compounds . The solubility, crystallization behavior, and intermolecular interactions, such as hydrogen bonding, are also important physical properties that can be deduced from structural studies . Additionally, the luminescence properties of acetamide derivatives, when used as chromophores in lanthanide-ion complexes, have been investigated, revealing their potential in sensitized luminescence applications .

Scientific Research Applications

Green Synthesis of Azo Disperse Dyes Intermediate

N-(3-Methoxy-4-nitrophenyl)acetamide serves as a precursor in the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for producing azo disperse dyes. A novel Pd/C catalyst with high activity, selectivity, and stability is utilized for the hydrogenation process, achieving a selectivity of 99.3% under optimized conditions. This method represents a more environmentally friendly alternative to traditional reduction processes used in dye manufacturing (Zhang Qun-feng, 2008).

Optical Material Applications

The compound also finds applications in the field of organic non-linear optical (NLO) materials due to its structural properties. It crystallizes in a monoclinic system, showcasing potential for use in optical devices and materials research (L. Mahalakshmi, V. Upadhyaya, T. Row, 2002).

Synthesis of Anticancer Drug Side Chains

N-(3-Methoxy-4-nitrophenyl)acetamide is involved in the synthesis of side chains for anticancer drugs, such as the one found in Amsacrine. This process involves the reduction of the compound to form N-(4-Amino-2-methoxyphenyl)acetamide, highlighting its role in pharmaceutical manufacturing and drug development (M. Robin, J. Galy, A. Kenz, M. Pierrot, 2002).

Lanthanide-Ion Luminescence Sensitization

The chemical structure of N-(3-Methoxy-4-nitrophenyl)acetamide, particularly when modified to include a tetraazamacrocyclic ligand with a carbonyl chromophore, is used to sensitize lanthanide-ion luminescence. This application is crucial for the development of materials with specific optical properties, useful in sensing and imaging technologies (Michael B. Andrews, Benjamin D. Ward, R. Laye, B. Kariuki, Simon J. A. Pope, 2009).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

N-(3-methoxy-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-6(12)10-7-3-4-8(11(13)14)9(5-7)15-2/h3-5H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIFYZDOQOPGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547950 | |

| Record name | N-(3-Methoxy-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Methoxy-4-nitrophenyl)acetamide | |

CAS RN |

20628-19-7 | |

| Record name | N-(3-Methoxy-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

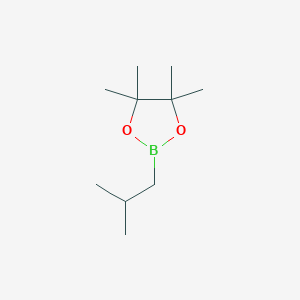

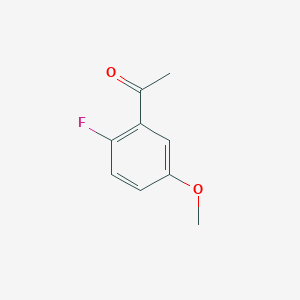

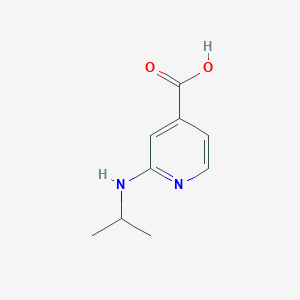

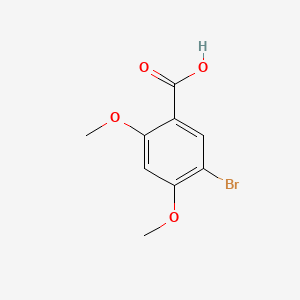

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)

![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)